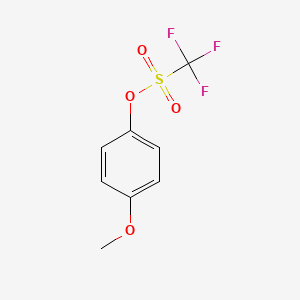

4-Methoxyphenyl trifluoromethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O4S/c1-14-6-2-4-7(5-3-6)15-16(12,13)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTNIRWDULKNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973474 | |

| Record name | 4-Methoxyphenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5788-41-0, 66107-29-7 | |

| Record name | 4-Methoxyphenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyphenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxyphenyl Trifluoromethanesulfonate: Structure, Properties, and Synthetic Applications

Introduction

In the landscape of modern synthetic organic chemistry, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Aryl trifluoromethanesulfonates (triflates) have emerged as exceptionally versatile electrophiles, often superseding traditional aryl halides in reactivity and selectivity. This guide provides a comprehensive technical overview of 4-Methoxyphenyl Trifluoromethanesulfonate (4-MeOPhOTf), a key building block valued by researchers in synthetic chemistry and drug development. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the mechanistic rationale and practical insights that drive its utility in the laboratory. The trifluoromethanesulfonate group (-OTf) is an outstanding leaving group, rendering this compound a highly reactive partner in a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.[1]

Molecular Structure and Identification

This compound is an aromatic sulfonate ester. The structure consists of a 4-methoxyphenyl group attached to the sulfur atom of a trifluoromethanesulfonate moiety. This combination of an electron-rich aromatic system and a powerful electron-withdrawing sulfonate group dictates its chemical behavior.

-

IUPAC Name: (4-methoxyphenyl) trifluoromethanesulfonate[2]

-

Common Synonyms: 4-Methoxyphenyl triflate, Trifluoromethanesulfonic acid 4-methoxyphenyl ester[2][3]

-

CAS Number: 66107-29-7[3]

-

Molecular Formula: C₈H₇F₃O₄S[2]

-

Molecular Weight: 256.20 g/mol [2]

-

Chemical Structure:

-

SMILES: COC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F[2]

-

InChIKey: XSTNIRWDULKNJE-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Characterization

The reliable use of any reagent in synthesis begins with a thorough understanding of its physical and spectral properties. 4-Methoxyphenyl triflate is typically a liquid under standard laboratory conditions.[3]

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow/orange clear liquid | [3][4] |

| Physical State (at 20°C) | Liquid | [3] |

| Boiling Point | 125 °C / 18 mmHg | [4][5] |

| Density | 1.416 g/mL | [4][5] |

| Refractive Index | 1.454 | [4][5] |

| Flash Point | 113 °C | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the reagent. The expected spectral features are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic and methoxy protons. The aromatic protons on the phenyl ring typically appear as a set of doublets in the δ 6.8-7.2 ppm region, characteristic of a 1,4-disubstituted benzene ring. The singlet for the methoxy (-OCH₃) protons would be observed further upfield, typically around δ 3.8 ppm.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show signals for the four distinct aromatic carbons, the methoxy carbon, and the carbon of the trifluoromethyl group. The CF₃ carbon signal is notable for its quartet splitting due to coupling with the three fluorine atoms.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. Strong absorption bands are expected for the S=O stretching of the sulfonate group (typically in the 1420-1380 cm⁻¹ and 1210-1180 cm⁻¹ regions). Additionally, characteristic peaks for C-O ether linkage, aromatic C=C bonds, and C-F bonds will be present.

Synthesis of this compound

The preparation of aryl triflates from their corresponding phenols is a robust and high-yielding transformation. The causality behind this procedure lies in the activation of the phenolic hydroxyl group for nucleophilic attack on the highly electrophilic sulfur atom of trifluoromethanesulfonic anhydride.

Reaction Principle

The synthesis involves the reaction of 4-methoxyphenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild, non-nucleophilic base like pyridine. The pyridine serves to deprotonate the phenol, forming the more nucleophilic phenoxide, and also to neutralize the trifluoromethanesulfonic acid byproduct generated during the reaction.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[6]

-

Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction.

-

Base Addition: Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.

-

Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equivalents) dropwise to the stirred solution. Maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM.

-

Purification: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude this compound can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Chemical Reactivity and Key Applications

The synthetic utility of 4-methoxyphenyl triflate is anchored in the exceptional ability of the triflate group to act as a leaving group, a property derived from the high stability of the trifluoromethanesulfonate anion due to resonance and the strong inductive effect of the fluorine atoms. This makes the ipso-carbon of the aromatic ring highly susceptible to nucleophilic attack or, more commonly, oxidative addition by a transition metal catalyst.

Application Focus: Palladium-Catalyzed Cross-Coupling

Aryl triflates are premier substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] They are often more reactive than the analogous aryl chlorides and bromides, allowing for reactions to proceed under milder conditions with lower catalyst loadings.[6][7] The typical reactivity order for palladium-catalyzed oxidative addition is R-I > R-OTf > R-Br >> R-Cl.[8]

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and materials science.[6][9] Using an aryl triflate like 4-methoxyphenyl triflate offers significant advantages, including potentially faster reaction times and higher yields compared to traditional aryl halides.[6]

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-OTf bond, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center, displacing the triflate group.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[9]

This protocol describes the synthesis of 4-methoxybiphenyl as a representative example.[6]

-

Flask Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (1-3 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (2-6 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent, such as dioxane or toluene.

-

Reaction: Heat the mixture to 80 °C and stir for 1-4 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-methoxybiphenyl.

Relevance in Drug Discovery and Development

The biaryl motif synthesized via reactions employing 4-methoxyphenyl triflate is a privileged structure in medicinal chemistry.[7] Many blockbuster drugs contain this core structural element. The ability to rapidly and efficiently construct libraries of biaryl compounds is essential for structure-activity relationship (SAR) studies. Furthermore, the trifluoromethyl group, a component of the triflate leaving group, is itself a critical functional group in drug design. Its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.[10][11] The use of reagents like 4-methoxyphenyl triflate provides a gateway to complex molecular architectures that are central to the discovery of new therapeutic agents.

Safety, Handling, and Storage

As a reactive chemical reagent, proper handling of this compound is essential to ensure laboratory safety.

| Hazard Class | Statement | GHS Pictogram |

| Skin Irritation | H315: Causes skin irritation | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 |

-

Handling: Always handle this compound in a well-ventilated fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid inhalation of vapors and contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][12] Recommended storage temperature is below 15°C.[3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile reagent for modern organic synthesis. Its high reactivity, driven by the excellent leaving group ability of the triflate moiety, makes it a superior alternative to many aryl halides in palladium-catalyzed cross-coupling reactions. For researchers and scientists in drug development, mastering the application of this reagent opens the door to the efficient and reliable synthesis of complex molecular structures, accelerating the discovery of new chemical entities. A thorough understanding of its properties, synthesis, and safe handling is key to unlocking its full synthetic potential.

References

- BenchChem. (n.d.). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.

- AK Scientific, Inc. (n.d.). (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate Safety Data Sheet.

-

Feldmann, K., et al. (2020). Aryl Triflates in On-Surface Chemistry. Chemistry – A European Journal, 26(70), 16727-16732. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. (Note: The provided link is to a blog post discussing this paper).

-

LookChem. (n.d.). (4-methoxyphenyl) Trifluoromethanesulfonate. Retrieved from [Link]

-

Louie, J., & Hartwig, J. F. (1995). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry, 60(22), 7360-7361. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Chongqing Chemdad Co. (n.d.). This compound. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Phenyl Trifluoromethanesulfonate in Suzuki-Miyaura Cross-Coupling.

-

Bohl, V. J., & Tius, M. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(19), 6768. Retrieved from [Link]

-

Meza-Aviña, M. E., & Muhammad, I. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 001-010. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | 66107-29-7 | TCI AMERICA [tcichemicals.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. (4-methoxyphenyl) Trifluoromethanesulfonate, CasNo.66107-29-7 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. jelsciences.com [jelsciences.com]

- 12. aksci.com [aksci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

synthesis of 4-Methoxyphenyl trifluoromethanesulfonate

An In-depth Technical Guide to the Synthesis of 4-Methoxyphenyl Trifluoromethanesulfonate

Introduction

This compound, commonly referred to as 4-methoxyphenyl triflate, is a pivotal synthetic intermediate in modern organic chemistry. Its utility stems from the trifluoromethanesulfonate (triflate, -OTf) group, which functions as an exceptionally effective leaving group. This property renders aryl triflates highly valuable substrates for a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] These reactions are fundamental to the construction of carbon-carbon bonds, which form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis of 4-methoxyphenyl triflate from its corresponding phenol. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, explains the rationale behind procedural choices, and presents a field-proven, robust experimental protocol. Emphasis is placed on a modern approach that enhances safety, simplifies product isolation, and improves overall efficiency compared to traditional methods.

Part 1: Theoretical Foundations & Mechanistic Insights

The conversion of a phenol to an aryl triflate is a cornerstone transformation that dramatically enhances the substrate's reactivity for cross-coupling. Phenols themselves are generally poor substrates for these reactions because the hydroxyl group is a poor leaving group. Conversion to a triflate ester transforms the phenolic oxygen into a triflate super leaving group, activating the aromatic ring for oxidative addition to a metal catalyst, most commonly palladium.[4]

The most prevalent method for this transformation involves the reaction of a phenol with trifluoromethanesulfonic anhydride (Tf₂O), a highly reactive electrophile, in the presence of a base.[5][6]

Reaction Mechanism: O-Triflation

The reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of triflic anhydride.

-

Deprotonation: A base is used to deprotonate the weakly acidic phenol (4-methoxyphenol), forming the more nucleophilic 4-methoxyphenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide attacks one of the sulfur atoms of triflic anhydride.

-

Leaving Group Departure: The triflate anion is displaced, yielding the final product, 4-methoxyphenyl triflate, and a triflate salt of the protonated base.

Evolution of the Protocol: From Amine Bases to Aqueous Conditions

Traditionally, organic amine bases such as pyridine or triethylamine have been employed for this reaction.[1][7] While effective, this approach has notable drawbacks. The reaction produces an ammonium triflate salt as a byproduct. This salt can be difficult to remove from the desired product and, more critically, may interfere with subsequent sensitive catalytic reactions, often necessitating higher catalyst loadings.[8]

To circumvent these issues, a more practical and efficient protocol utilizing biphasic, aqueous basic conditions (akin to a Schotten-Baumann reaction) has been developed.[8][9] This method offers several distinct advantages:

-

Elimination of Amine Byproducts: It completely avoids the formation of ammonium triflate salts.

-

Simplified Workup: Product isolation is significantly streamlined, often requiring only a phase separation and solvent evaporation.

-

Cost-Effectiveness and Scalability: The use of inexpensive inorganic bases (e.g., NaOH, K₃PO₄) and the simplified procedure make it highly amenable to large-scale synthesis.[8]

This guide will focus on the superior aqueous protocol, reflecting a modern, field-proven approach to the synthesis of aryl triflates.

Part 2: Experimental Protocol

This section details the complete workflow for the synthesis, purification, and characterization of this compound using the aqueous base methodology.

Section 2.1: Reagents and Equipment

Reagent Table

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Purity/Notes |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 5.00 g | 40.28 | 1.0 | ≥98% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 80 mL | - | - | Anhydrous Grade |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | ~48.3 | ~1.2 | 10% Aqueous Solution (w/v) |

| Triflic Anhydride (Tf₂O) | C₂F₆O₅S₂ | 282.14 | 7.43 mL | 44.31 | 1.1 | ≥99% |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | - | 1 M Aqueous Solution |

| Brine | NaCl(aq) | - | ~30 mL | - | - | Saturated Solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - | Granular |

Equipment:

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Dropping funnel or syringe pump

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware and personal protective equipment (PPE)

Section 2.2: Detailed Step-by-Step Synthesis Protocol

The following procedure should be performed in a well-ventilated chemical fume hood.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.0 equiv, 5.00 g) in dichloromethane (80 mL).

-

Addition of Base: Add a 10% aqueous solution of sodium hydroxide (~1.2 equiv) to the flask. Stir the resulting biphasic mixture vigorously for 10 minutes.

-

Cooling: Cool the flask to 0 °C using an ice/water bath. Maintain vigorous stirring to ensure efficient mixing between the two phases.

-

Addition of Triflic Anhydride: Slowly add trifluoromethanesulfonic anhydride (1.1 equiv, 7.43 mL) dropwise to the cold, stirring mixture over 20-30 minutes. Caution: The reaction can be exothermic; a slow addition rate is crucial to maintain the temperature at or near 0 °C.[7]

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-methoxyphenol starting material.

-

Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic (lower, DCM) layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl (30 mL), water (30 mL), and finally, brine (30 mL).[1]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Section 2.3: Purification and Characterization

The crude product is typically obtained in high purity (>95%) and can often be used directly in subsequent steps.[8] If further purification is required, flash column chromatography on silica gel is effective.

-

Chromatography Conditions:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 5% to 10% ethyl acetate), is typically suitable.

-

-

Characterization:

-

The final product, this compound, is a colorless to light yellow liquid.[10]

-

Molecular Formula: C₈H₇F₃O₄S[11]

-

Molecular Weight: 256.20 g/mol [11]

-

¹H NMR: Protons of the methoxy group and the aromatic ring will be visible.

-

¹⁹F NMR: A singlet peak around -73 ppm is characteristic of the triflate group.[6][9]

-

¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, and a characteristic quartet for the trifluoromethyl carbon (due to C-F coupling) are expected.

-

Part 3: Safety, Handling, and Waste Disposal

CRITICAL SAFETY INFORMATION: TRIFLUOROMETHANESULFONIC ANHYDRIDE

Trifluoromethanesulfonic anhydride (Tf₂O) is a hazardous and highly reactive chemical that demands strict safety protocols.

-

Corrosivity: It is extremely corrosive and can cause severe skin burns and eye damage upon contact.[12]

-

Reactivity with Water: Tf₂O reacts violently with water, hydrolyzing to form triflic acid, a superacid.[6][13] This reaction is highly exothermic. Therefore, all glassware must be oven-dried, and the reaction must be protected from atmospheric moisture.

-

Handling:

-

Always handle triflic anhydride in a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[13][14]

-

Use syringes or cannulas that have been properly dried and purged with an inert gas (e.g., nitrogen or argon) for transfers.

-

-

Waste Disposal:

-

Unused or residual triflic anhydride must be quenched carefully. A recommended procedure is to add it dropwise to a large volume of a cold, stirred solution of sodium bicarbonate or another suitable base.

-

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Part 4: Data Presentation & Visualization

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of 4-methoxyphenyl triflate.

Conclusion

The synthesis of this compound is a critical enabling transformation for advanced organic synthesis. The aqueous-based protocol detailed in this guide represents a significant improvement over traditional methods, offering enhanced safety, simplified purification, and excellent yields. By understanding the underlying chemical principles and adhering strictly to the safety precautions for handling triflic anhydride, researchers can reliably and efficiently produce this versatile building block for use in drug discovery and materials science.

References

- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Benchchem.com.

- Fisher Scientific. (2024, July 17). SAFETY DATA SHEET - Triflic anhydride. Fishersci.com.

- Carl ROTH. Safety Data Sheet: Trifluoroacetic anhydride. Carlroth.com.

- Biosynth. (2019, October 17). Safety Data Sheet - Triflic anhydride. Biosynth.com.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Trifluoromethanesulfonic anhydride. Sigmaaldrich.com.

- Loba Chemie Pvt. Ltd. (2019, August 27). SAFETY DATA SHEET - TRIFLUOROMETHANESULPHO.... Lobachemie.com.

- Anders, H., et al. (2001).

- Beaulieu, F., et al. (2005). Practical Synthesis of Aryl Triflates under Aqueous Conditions. The Journal of Organic Chemistry.

- Beaulieu, F., et al. (2005). Practical Synthesis of Aryl Triflates under Aqueous Conditions.

- Unspecified Author. The Role of Triflate Reagents in Modern Organic Synthesis. Fine Chemical Supplier.

- Wiley. (2026). 4-Methoxy-2-(trimethylsilyl)

- Wikipedia. Dialkylbiaryl phosphine ligands. Wikipedia.org.

- Organic Syntheses Procedure. 10 - Organic Syntheses Procedure. Org-syn.org.

- J&K Scientific. (2024).

- Wikipedia. Trifluoromethanesulfonic anhydride. Wikipedia.org.

- PubChem.

- TCI Chemicals.

- Organic Chemistry Portal. Suzuki Coupling. Organic-chemistry.org.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 66107-29-7 | TCI AMERICA [tcichemicals.com]

- 11. jk-sci.com [jk-sci.com]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.fr [fishersci.fr]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Advantage of a Superior Leaving Group

An In-Depth Technical Guide to 4-Methoxyphenyl Trifluoromethanesulfonate for Advanced Organic Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into its fundamental properties, synthesis, and critical applications, with a focus on providing practical, field-proven insights to empower your research and development endeavors.

This compound, commonly known as 4-methoxyphenyl triflate, is a pivotal reagent in modern organic chemistry. Its significance lies in the trifluoromethanesulfonate (triflate) group, one of the most effective leaving groups known. This property renders the molecule highly reactive and exceptionally versatile, particularly as an electrophilic partner in a wide array of transition metal-catalyzed cross-coupling reactions.

Unlike traditional aryl halides, aryl triflates can often be synthesized directly from readily available phenols and can facilitate reactions under milder conditions with faster kinetics, a crucial advantage in the synthesis of complex, sensitive molecules prevalent in pharmaceutical discovery. This guide will explore the synthesis, properties, and core applications of this compound, providing the technical depth necessary for its successful implementation in the laboratory.

PART 1: Core Properties and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use.

Physicochemical and Identification Data

The essential identification and physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 66107-29-7 | [1][2] |

| Molecular Formula | C₈H₇F₃O₄S | [1] |

| Molecular Weight | 256.20 g/mol | [1] |

| Synonyms | 4-Methoxyphenyl triflate, Trifluoromethanesulfonic acid 4-methoxyphenyl ester | [1][2] |

| Physical State | Colorless to light yellow/orange clear liquid (at 20°C) | |

| Storage | Room temperature; recommended in a cool, dark place (<15°C) |

Spectroscopic Data (Predicted)

While experimental spectra should always be acquired for confirmation, the following predicted data provides a useful reference for characterization.

| Data Type | Predicted Values | Source |

| ¹H NMR | Aromatic protons (~6.9-7.2 ppm), Methoxy protons (~3.8 ppm) | General Chemical Principles |

| ¹³C NMR | Aromatic carbons (~115-160 ppm), Methoxy carbon (~55 ppm), Triflate Carbon (quartet, ~118 ppm) | General Chemical Principles |

| Mass Spectrometry | Monoisotopic Mass: 256.0017 Da. Adducts: [M+H]⁺ (257.0090), [M+Na]⁺ (278.9909) | [3] |

PART 2: Synthesis and Purification Protocol

The reliable synthesis of 4-methoxyphenyl triflate from its corresponding phenol is a cornerstone of its utility. The procedure is straightforward and relies on the high electrophilicity of trifluoromethanesulfonic anhydride.

Synthesis Principle

The synthesis involves the O-sulfonylation of 4-methoxyphenol. The reaction proceeds via the nucleophilic attack of the phenolic oxygen on one of the sulfur atoms of trifluoromethanesulfonic anhydride (Tf₂O). A non-nucleophilic base, typically pyridine, is used to neutralize the trifluoromethanesulfonic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-methoxyphenyl triflate.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for triflate synthesis.[4]

-

Preparation : In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-methoxyphenol (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Expertise & Experience: Anhydrous conditions are critical as triflic anhydride readily hydrolyzes. An inert atmosphere prevents side reactions.

-

-

Cooling & Base Addition : Cool the solution to 0 °C using an ice bath. Add pyridine (1.2 equiv) to the solution and stir for 10 minutes.

-

Causality: Cooling mitigates the exothermic nature of the reaction. Pyridine acts as a base to scavenge the generated triflic acid (HOTf), preventing protonation of the starting material and promoting the reaction to completion.

-

-

Reagent Addition : Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C during addition.

-

Causality: Dropwise addition is crucial for controlling the reaction rate and temperature, preventing the formation of undesired byproducts.

-

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM.

-

Trustworthiness: The aqueous quench neutralizes any remaining reactive species.

-

-

Washing : Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

-

Self-Validation: Each washing step removes specific impurities, ensuring a cleaner crude product. The final brine wash aids in the removal of residual water.

-

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate.

-

Purification : Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

PART 3: Core Application in Suzuki-Miyaura Cross-Coupling

The premier application of 4-methoxyphenyl triflate is in palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming C(sp²)–C(sp²) bonds, which are ubiquitous in pharmaceuticals.[4][5]

Mechanistic Advantage over Aryl Halides

Aryl triflates are often more reactive than the corresponding aryl chlorides and bromides in the oxidative addition step of the catalytic cycle.[6] This enhanced reactivity allows for:

-

Milder Reaction Conditions : Reactions can often be run at lower temperatures.

-

Faster Reaction Times : Higher reactivity leads to quicker conversion.

-

Broader Substrate Scope : Enables coupling with substrates that are unreactive as halides.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The choice of precursor significantly impacts reaction outcomes. The triflate route often demonstrates superior performance compared to traditional aryl halides.[4]

| Parameter | Method A: Aryl Triflate | Method B: Aryl Halide | Notes |

| Precursor | 4-Methoxyphenyl Triflate | 4-Bromoanisole | Aryl triflates are readily derived from phenols.[4] |

| Typical Yield | 85-95% | 74-91% | The triflate route often achieves higher yields under optimized conditions.[4] |

| Reaction Time | 1-4 hours | 1-12 hours | Aryl triflates exhibit faster reaction kinetics.[4] |

| Reaction Temp. | Room Temp. to 80 °C | 50-100 °C | Milder conditions are often sufficient for the more reactive triflate.[4] |

Protocol: Synthesis of 4-Methoxybiphenyl

This protocol details the use of 4-methoxyphenyl triflate in a Suzuki-Miyaura coupling.[4]

-

Setup : To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

-

Expertise & Experience: The choice of base is critical; K₃PO₄ is often effective for triflate couplings.

-

-

Catalyst Addition : Add the palladium catalyst, such as Pd(OAc)₂ (1-3 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (2-6 mol%).

-

Solvent and Degassing : Evacuate and backfill the flask with an inert gas. Add a degassed solvent, such as dioxane or toluene.

-

Trustworthiness: Degassing is essential to remove oxygen, which can deactivate the Pd(0) catalyst.

-

-

Reaction : Heat the mixture to 80 °C and stir for 1-4 hours, monitoring by TLC or GC-MS.

-

Workup and Purification : After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain 4-methoxybiphenyl.

PART 4: Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring laboratory safety and maintaining reagent integrity.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315 : Causes skin irritation.[1] H319 : Causes serious eye irritation.[1][7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Contact : Avoid all personal contact, including inhalation of vapors.[7]

-

PPE : Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[7][8]

-

Hygiene : Wash hands thoroughly with soap and water after handling.[7] Do not eat, drink, or smoke in the work area.

Storage and Disposal

-

Storage : Keep containers securely sealed when not in use.[7] Store in a cool, dry, dark, and well-ventilated place.[8]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[8]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is more than a mere reagent; it is a strategic tool for synthetic chemists. Its high reactivity, derived from the excellent triflate leaving group, enables efficient and often superior outcomes in critical bond-forming reactions compared to traditional aryl halides. For professionals in drug discovery and materials science, mastering the use of this compound opens avenues to novel molecular architectures under mild and controlled conditions. This guide provides the foundational knowledge and practical protocols to confidently integrate this powerful building block into your synthetic programs.

References

-

PubChemLite. (2025). This compound. Retrieved from [Link]

-

Anderson, K. W., et al. (2006). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 106(7), 2651-2710. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 66107-29-7 CAS Manufactory [m.chemicalbook.com]

- 3. PubChemLite - this compound (C8H7F3O4S) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

4-Methoxyphenyl trifluoromethanesulfonate safety and handling

An In-depth Technical Guide to the Safe Handling of 4-Methoxyphenyl trifluoromethanesulfonate

Authored by: A Senior Application Scientist

Introduction: Understanding the Utility and Risks of a Versatile Reagent

This compound, also known as 4-methoxyphenyl triflate, is a valuable reagent in modern organic synthesis.[1] Its significance lies in the triflate moiety (-OTf), which is an exceptional leaving group. This property makes the molecule a highly effective substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][3] Aryl triflates like this one are often preferred over traditional aryl halides due to their higher reactivity, which can lead to faster reactions and milder conditions.[2][3]

While its reactivity is advantageous for chemical synthesis, it also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety data and field-proven practices. The causality behind each recommendation is explained to foster a culture of safety through understanding.

Section 1: Hazard Identification and Risk Profile

The first step in any self-validating safety protocol is a complete understanding of the chemical's intrinsic hazards. This compound is classified as an irritant.[4][5] The primary routes of exposure are inhalation, skin contact, and eye contact.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for hazard communication. The classification for this compound is summarized below.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][5][6] | Warning |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[4][5][6] | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[4][5][7] | Warning |

Data compiled from multiple safety data sheets.[4][5][6]

Expert Insight: The H335 classification is particularly important for researchers. While skin and eye irritation are immediate contact hazards, respiratory irritation from inhaling dust or aerosols can lead to delayed or persistent effects.[7] The causality is the material's ability to irritate the mucous membranes of the upper respiratory tract.[7] Therefore, engineering controls designed to minimize inhalation are not just recommended, they are critical.

Chemical and Physical Properties

A substance's physical properties are directly linked to its handling requirements.

| Property | Value | Source |

| CAS Number | 66107-27-7 | [4] |

| Molecular Formula | C₈H₇F₃O₄S | [8] |

| Molecular Weight | 256.20 g/mol | |

| Appearance | Colorless to light yellow/orange clear liquid | [1][9] |

| Boiling Point | 125°C / 18 mmHg | [1] |

| Density | 1.416 g/cm³ | [1] |

Section 2: The Core Protocol - Safe Handling and Engineering Controls

Safe handling is a system of overlapping controls designed to minimize exposure. This protocol is built on the hierarchy of controls, prioritizing engineering solutions over procedural ones and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood .[6] This is non-negotiable. The fume hood contains vapors and potential aerosols, directly addressing the H335 respiratory irritation hazard.[4][7]

Facilities must also be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[7][10] This is a critical validation step; in the event of a primary control failure, these systems provide immediate decontamination to mitigate the severity of an exposure.

Procedural Controls and Work Practices

-

Avoid All Personal Contact : This is the guiding principle. Avoid breathing vapors and direct contact with skin and eyes.[4][10]

-

Ventilation : Always handle the substance in a well-ventilated area, specifically a chemical fume hood.[4][7]

-

Moisture Sensitivity : Avoid contact with moisture.[4][7] The triflate group can be susceptible to hydrolysis, which would not only consume the reagent but could also form triflic acid, a strong, corrosive acid.[11]

-

Hygiene : Wash hands thoroughly with soap and water after handling.[4][7] Do not eat, drink, or smoke in the laboratory.[4][7]

-

Clothing : Contaminated work clothes should be laundered separately before reuse.[4] Any clothing that is penetrated by the chemical should be removed immediately.[12]

Section 3: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE is not a substitute for robust engineering and procedural controls but is essential for protecting the user from residual risk and in the case of an accident.

| Body Part | Required PPE | Specifications and Rationale |

| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes. A face shield, worn over goggles, offers a secondary layer of protection for the entire face, which is critical when handling irritants.[7][13] |

| Skin (Hands) | Chemical-Resistant Gloves | Nitrile or neoprene gloves are commonly used. However, it is crucial to consult the glove manufacturer's resistance chart for the specific chemical and breakthrough time. Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[14] |

| Skin (Body) | Laboratory Coat / Chemical-Resistant Suit | A standard lab coat provides a basic barrier. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or suit is recommended.[15] |

| Respiratory | Air-Purifying Respirator (if needed) | Under normal use in a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosolization outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used as part of a comprehensive respiratory protection program.[7][13] |

Section 4: Storage and Incompatibility

Proper storage is essential for maintaining the integrity of the reagent and ensuring the safety of the laboratory.

-

Container : Keep containers securely sealed when not in use to prevent exposure to moisture and air.[4][7] Store in the original manufacturer's packing or a compatible polyethylene or polypropylene container.[4]

-

Conditions : Store in a cool, dry, and well-ventilated area.[7][16] A recommended storage temperature is often 2-8°C.[1]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[7]

Section 5: Emergency Procedures - A Self-Validating Response System

Preparedness is the key to mitigating the consequences of an incident. All personnel must be trained on these procedures.

First Aid Measures

The immediate response to an exposure is critical to minimizing harm.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4] Seek immediate medical attention.[4][12] Do not delay. |

| Skin Contact | Flush skin with running water and soap, if available.[4] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4][12] |

| Inhalation | Remove the individual from the contaminated area to fresh air.[4][10] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[12] Seek medical attention. |

| Ingestion | Immediately give a glass of water.[4] Do NOT induce vomiting. Contact a Poison Information Center or a doctor for advice.[4] |

Spill Response Protocol

-

Evacuate : Clear the area of all non-essential personnel and move upwind.[4]

-

Alert : Inform the area supervisor and emergency response team.

-

Protect : Wear appropriate PPE, including respiratory protection if necessary.

-

Contain : Stop the leak if it is safe to do so. Contain the spill using inert materials like sand, earth, or vermiculite.[4][10]

-

Collect : Carefully collect the absorbed material into a suitable, labeled container for waste disposal.[4]

-

Decontaminate : Wash the spill area and prevent runoff from entering drains.[4] Decontaminate all equipment used in the cleanup before storage or reuse.[4]

Firefighting Measures

-

Hazards : The substance itself is not considered a significant fire risk and is non-combustible.[4] However, containers may burn, and thermal decomposition can release corrosive and irritating fumes, including carbon oxides, sulfur oxides, and hydrogen fluoride.[4][17]

-

Extinguishing Media : There is no restriction on the type of extinguisher. Use media suitable for the surrounding fire (e.g., water spray, dry chemical, carbon dioxide, or foam).[4][16]

-

Firefighter Protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes.[4][10][16] Cool fire-exposed containers with a water spray from a protected location.[4]

Visualization: Integrated Safety Workflow

The following diagram illustrates the logical flow for establishing a safe handling protocol for this compound. This workflow ensures that all aspects of safety are considered before work begins.

Caption: Integrated workflow for safe handling of this compound.

References

-

Material Safety Data Sheet - 1,1,1-Trifluoro-3-(4-methoxyphenyl)acetone. (2010). Cole-Parmer. [Link]

-

Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco. [Link]

-

Material Safety Data Sheet Section 4 FIRST AID MEASURES Section 5 FIRE FIGHTING MEASURES. Farnell. [Link]

-

First Aid Procedures for Chemical Hazards. (2018). NIOSH - CDC. [Link]

-

(4-Methoxyphenyl)diphenylsulfonium triflate. PubChem. [Link]

-

Personal Protective Equipment (PPE). CHEMM. [Link]

-

Personal Protective Equipment. (2025). US EPA. [Link]

-

This compound (C8H7F3O4S). PubChemLite. [Link]

-

Methanesulfonic acid, trifluoro-, 4-acetyl-2-methoxyphenyl ester Safety Data Sheets(SDS). LookChem. [Link]

-

UNIT 7: Personal Protective Equipment. CTAHR.hawaii.edu. [Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users. (2021). American Chemistry Council. [Link]

-

Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. (2017). MDPI. [Link]

-

First Aid - Chemical Poisoning. (2019). Ministry of Health, Saudi Arabia. [Link]

-

What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? (2025). YouTube. [Link]

-

This compound. Two Chongqing Chemdad Co., Ltd. [Link]

-

3 Firefighting Foams – PFAS. Per- and Polyfluoroalkyl Substances. [Link]

-

Methyl trifluoromethanesulfonate. Wikipedia. [Link]

-

Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. (2015). PMC - NIH. [Link]

-

Developing PFAS-Free Firefighting Foams. (2024). YouTube. [Link]

-

Fluorine-Free Firefighting Foam: Is the Industry Ready for a Major Change? (2024). Envirotech Online. [Link]

Sources

- 1. This compound | 66107-29-7 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. (4-Methoxyphenyl)diphenylsulfonium triflate | C20H17F3O4S2 | CID 11619123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. PubChemLite - this compound (C8H7F3O4S) [pubchemlite.lcsb.uni.lu]

- 9. This compound | 66107-29-7 | TCI AMERICA [tcichemicals.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. americanchemistry.com [americanchemistry.com]

- 14. Methanesulfonic acid, trifluoro-, 4-acetyl-2-methoxyphenyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]

- 15. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 16. media.hiscoinc.com [media.hiscoinc.com]

- 17. fishersci.com [fishersci.com]

physical and chemical properties of 4-Methoxyphenyl triflate

An In-Depth Technical Guide to 4-Methoxyphenyl Triflate: Properties, Synthesis, and Applications

Abstract

4-Methoxyphenyl trifluoromethanesulfonate, commonly known as 4-methoxyphenyl triflate, is a versatile and highly reactive organosulfur compound. Its prominence in modern organic synthesis stems from the exceptional lability of the trifluoromethanesulfonate (triflate) group, which serves as an excellent leaving group. This property renders it a superior alternative to traditional aryl halides in a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and key applications of 4-methoxyphenyl triflate, with a focus on its role in the formation of carbon-carbon and carbon-nitrogen bonds. Detailed, field-proven protocols and mechanistic insights are provided for researchers, scientists, and professionals in drug development.

Physicochemical and Spectral Properties

4-Methoxyphenyl triflate is typically a colorless to light yellow or orange liquid at room temperature, a property that facilitates its handling and dispensing in laboratory settings. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Methoxyphenyl Triflate

| Property | Value | Reference(s) |

| IUPAC Name | (4-methoxyphenyl) trifluoromethanesulfonate | [1] |

| Synonyms | 4-Methoxyphenyl triflate, Trifluoromethanesulfonic acid 4-methoxyphenyl ester | [1] |

| CAS Number | 66107-29-7 | [1] |

| Molecular Formula | C₈H₇F₃O₄S | [1] |

| Molecular Weight | 256.20 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Boiling Point | 125 °C at 18 mmHg | [2] |

| Density | 1.416 g/mL | [2] |

| Refractive Index | 1.454 | [2] |

| Solubility | While quantitative data is scarce, it is expected to be soluble in common organic solvents like dichloromethane (DCM), diethyl ether, toluene, and tetrahydrofuran (THF). It is insoluble in water and will likely hydrolyze upon contact.[3][4] |

Spectral Data Analysis

Table 2: Expected Spectroscopic Data for 4-Methoxyphenyl Triflate

| Technique | Expected Characteristic Signals |

| ¹H NMR | δ (ppm): ~7.2 (d, 2H, Ar-H ortho to -OTf), ~7.0 (d, 2H, Ar-H ortho to -OCH₃), ~3.8 (s, 3H, -OCH₃). |

| ¹³C NMR | δ (ppm): ~160 (Ar-C-OCH₃), ~145 (Ar-C-OTf), ~123 (Ar-CH ortho to -OTf), ~118.4 (q, ¹JCF ≈ 320 Hz, -CF₃), ~115 (Ar-CH ortho to -OCH₃), ~56 (-OCH₃).[5][6][7] |

| ¹⁹F NMR | δ (ppm): ~-73 to -79 (s, 3F, -CF₃).[8][9] |

| IR | ν (cm⁻¹): ~3080-3000 (Ar C-H stretch), ~2950-2840 (Aliphatic C-H stretch), ~1600, ~1500 (Ar C=C stretch), ~1420 & ~1210 (S=O stretch), ~1250 & ~1030 (C-O stretch), ~1140 (C-F stretch).[10][11][12] |

| Mass Spec (EI) | Expected [M]⁺ at m/z = 256. Fragments may correspond to the loss of SO₂CF₃ or other characteristic cleavages.[13][14] |

Synthesis of 4-Methoxyphenyl Triflate

The most common and reliable method for synthesizing aryl triflates is the reaction of the corresponding phenol with trifluoromethanesulfonic (triflic) anhydride (Tf₂O) in the presence of a mild, non-nucleophilic base.

Mechanism and Reagent Rationale

The synthesis proceeds via the activation of the phenolic hydroxyl group. Triflic anhydride is a powerful electrophile due to the two strongly electron-withdrawing triflate groups.[2] A base, typically pyridine or triethylamine, is required to deprotonate the phenol, forming the more nucleophilic phenoxide. However, the role of pyridine is more complex than simply acting as an acid scavenger. It can react with triflic anhydride to form the highly reactive intermediate, N-(trifluoromethylsulfonyl)pyridinium triflate.[15] This intermediate is then readily attacked by the phenol to furnish the desired aryl triflate. The use of an anhydrous solvent like dichloromethane (DCM) is critical, as triflic anhydride is highly moisture-sensitive and will rapidly hydrolyze to the unreactive triflic acid.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. "Triflic Anhydride (Tf < inf > 2 < /inf > O)-Activated Transformations" by Hai Huang and Jun Y. Kang [oasis.library.unlv.edu]

- 3. benchchem.com [benchchem.com]

- 4. Silver trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 5. 4-Methoxyphenol(150-76-5) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Methoxybiphenyl(613-37-6) 13C NMR spectrum [chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - this compound (C8H7F3O4S) [pubchemlite.lcsb.uni.lu]

- 14. Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of 4-Methoxyphenyl Trifluoromethanesulfonate in Modern Synthesis: A Mechanistic Guide

Introduction: Beyond a Reagent, a Gateway to Molecular Complexity

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science research, the efficient construction of complex molecular architectures is paramount. 4-Methoxyphenyl trifluoromethanesulfonate, often abbreviated as 4-MeOPhOTf, has emerged as a critical tool, not merely as a reagent, but as a key enabler of powerful synthetic transformations. While it may not possess a "mechanism of action" in the traditional pharmacological sense, its chemical mechanism of action—its intrinsic reactivity—provides a robust platform for creating novel molecules.

This guide offers an in-depth exploration of the core mechanisms through which 4-MeOPhOTf exerts its synthetic utility. We will dissect its function as a triflating agent and demonstrate how this primary reactivity serves as a crucial entry point into the world of palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug development.[1]

Part 1: The Core Mechanism - Activation via Triflation

The principal function of this compound is to act as a triflating agent . This involves the transfer of its highly electrophilic trifluoromethanesulfonyl (triflyl or Tf) group to a nucleophile. The triflate group (-OTf) is one of the most effective leaving groups in organic chemistry due to the significant resonance stabilization of the resulting triflate anion (CF₃SO₃⁻).[2]

The primary mechanism involves the nucleophilic attack of a heteroatom, typically the oxygen of a phenol or alcohol, on the sulfur atom of the triflate group. This process transforms a poorly reactive hydroxyl group into a highly reactive triflate ester.

Causality in Action: Why Phenols?

Phenols are particularly common substrates for this transformation. The resulting aryl triflates are significantly more reactive than the corresponding aryl halides (like bromides or chlorides) in many subsequent reactions.[1] This enhanced reactivity profile allows for milder reaction conditions and broader substrate scope in complex syntheses.

Diagram: The Fundamental Triflating Mechanism

The following diagram illustrates the conversion of a generic phenol to an aryl triflate using this compound. The presence of a mild base is typically required to deprotonate the phenol, enhancing its nucleophilicity.

Caption: Synthetic workflow from phenol to biaryl via triflation.

Part 3: Experimental Protocols & Data

The trustworthiness of a reagent is demonstrated through robust and reproducible experimental protocols. The following sections provide validated methodologies for the synthesis and application of an aryl triflate.

Protocol 1: Synthesis of this compound

This protocol details the preparation of the title reagent from 4-methoxyphenol, which is then used as the triflating agent.

Methodology:

-

In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM). [1]2. Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes. [1]4. Slowly, add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equivalents) dropwise to the stirred solution. [1]5. Allow the reaction to warm to room temperature and stir for 30 minutes to 18 hours, monitoring completion by Thin Layer Chromatography (TLC) or ¹⁹F NMR. [3]6. Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound as a colorless oil or clear liquid. [3][4]

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol illustrates the use of a synthesized aryl triflate as a substrate in a palladium-catalyzed Suzuki-Miyaura reaction to form 4-methoxybiphenyl. [1] Methodology:

-

To an oven-dried Schlenk flask, add the aryl triflate (e.g., this compound, 1.0 equivalent), phenylboronic acid (1.2 equivalents), and a base such as potassium phosphate (K₃PO₄) (2.0 equivalents). [1]2. Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (2-6 mol%). [1]3. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent, such as dioxane or toluene. [1]5. Heat the reaction mixture to 80-100 °C and stir for 1-4 hours, monitoring progress by TLC or GC-MS. [5]6. After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired biaryl product.

Data Summary: Comparison of Electrophiles in Cross-Coupling

The choice of the leaving group on the aromatic ring is a critical parameter for the success of a cross-coupling reaction. Aryl triflates consistently demonstrate superior reactivity compared to traditional aryl halides, often leading to higher yields under milder conditions.

| Electrophilic Partner | Typical Reactivity | Relative Reaction Rate | Common Catalyst Loading |

| Aryl Iodide | High | ++++ | Low |

| Aryl Bromide | Moderate-High | +++ | Low to Moderate |

| Aryl Triflate | Very High | +++++ | Very Low to Low |

| Aryl Chloride | Low | + | High |

| Aryl Tosylate | Very Low | +/- | Very High (if reactive) |

This table provides a generalized comparison. Actual results may vary based on substrate, catalyst, and specific reaction conditions. [5]

Conclusion: An Indispensable Tool for Innovation

This compound exemplifies a reagent whose value lies in its ability to fundamentally alter the reactivity of a common functional group. Its core mechanism—the efficient generation of triflates—provides a reliable and powerful entry point to a suite of synthetic transformations that are essential for the discovery and development of new medicines and materials. By understanding the causality behind its application, from initial activation to subsequent bond formation, researchers can fully leverage its potential to build molecular complexity with precision and efficiency.

References

-

Title: Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates Source: The Royal Society of Chemistry URL: [Link]

-

Title: S-(4-methoxyphenyl) benzenethiosulfinate (MPBT)/trifluoromethanesulfonic anhydride: a convenient system for the generation of glycosyl triflates from thioglycosides Source: PubMed URL: [Link]

-

Title: First synthesis of ortho-trifluoromethylated aryl triflates Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates Source: ChemRxiv URL: [Link]

-

Title: Practical Synthesis of Aryl Triflates under Aqueous Conditions Source: Organic Chemistry Portal URL: [Link]

-

Title: this compound, 98% | 66107-29-7 Source: J&K Scientific URL: [Link]

-

Title: Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: this compound Source: Chongqing Chemdad Co., Ltd. URL: [Link]

-

Title: The Role of Triflate Reagents in Modern Organic Synthesis Source: Hopax Fine Chemicals URL: [Link]

-

Title: (PDF) Trifluoromethanesulfonic acid in organic synthesis Source: ResearchGate URL: [Link]

-

Title: Methyl trifluoromethanesulfonate Source: Wikipedia URL: [Link]

-

Title: (PDF) Metal Trifluoromethanesulfonate Catalysis in Organic Synthesis Source: ResearchGate URL: [Link]

-

Title: Trifluoromethanesulfonic acid in organic synthesis Source: St. Petersburg State University URL: [Link]

-

Title: Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride Source: Organic Chemistry Portal URL: [Link]

-

Title: (4-Methoxyphenyl)diphenylsulfonium triflate | C20H17F3O4S2 | CID 11619123 Source: PubChem URL: [Link]

-

Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF Source: ResearchGate URL: [Link]

-

Title: Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C Source: Journal of the American Chemical Society URL: [Link]

-

Title: 4-Nitrophenyltriflate and 4-Nitrophenylnonaflate as New Perfluoroalkanesulfonyl Transfer Agents: Experimental and Computational Studies Source: EPFL Infoscience URL: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Methoxyphenyl Trifluoromethanesulfonate

This guide provides an in-depth analysis of the spectroscopic data essential for the characterization of 4-Methoxyphenyl trifluoromethanesulfonate (also known as 4-Methoxyphenyl triflate). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data, analysis of analogous structures, and fundamental spectroscopic principles to offer a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this key synthetic intermediate.

Introduction: The Role and Structure of 4-Methoxyphenyl Triflate

This compound is a widely used reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, where the triflate group serves as an excellent leaving group.[1] Its molecular structure consists of a p-disubstituted benzene ring bearing a methoxy group (-OCH₃) and a trifluoromethanesulfonate (-OSO₂CF₃) group. The accurate identification and purity assessment of this compound are paramount for its successful application, making a thorough understanding of its spectroscopic signature indispensable.

The molecular formula is C₈H₇F₃O₄S, and its molecular weight is 256.20 g/mol .[2] This guide will deconstruct the expected data from ¹H NMR, ¹³C NMR, IR, and MS to provide a validated framework for its identification.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Methoxyphenyl triflate, the substitution pattern on the aromatic ring gives rise to a highly characteristic set of signals.

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum is defined by two main regions: the aromatic region and the aliphatic region (methoxy group). The para-substitution pattern leads to a symmetric molecule, simplifying the spectrum.

-

Aromatic Protons (H2, H3, H5, H6): The electron-donating methoxy group (-OCH₃) increases the electron density at the ortho (H2, H6) and para positions. Conversely, the potent electron-withdrawing triflate group (-OTf) decreases electron density, particularly at its ortho positions (H3, H5). This electronic push-pull effect results in a distinct splitting pattern. The protons ortho to the methoxy group (H2, H6) are expected to be upfield (lower ppm) compared to the protons ortho to the triflate group (H3, H5). Due to the symmetry, the spectrum will display two doublets, characteristic of an AA'BB' system.

-

Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H3 / H5 | ~7.2 - 7.4 | Doublet | 2H | Deshielded by adjacent electron-withdrawing -OTf group. |

| H2 / H6 | ~6.9 - 7.1 | Doublet | 2H | Shielded by adjacent electron-donating -OCH₃ group. |

| -OCH₃ | ~3.85 | Singlet | 3H | Standard chemical shift for an aryl methoxy group. |

Note: The predicted values are based on analysis of similar structures, such as 4-chlorophenyl trifluoromethanesulfonate, which shows aromatic protons at δ 7.22-7.24 and 7.41-7.43 ppm.[3]

¹³C NMR Spectroscopy: A Deeper Structural Insight

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to symmetry, only five distinct signals are expected for the core structure, plus one for the trifluoromethyl carbon.

-

Aromatic Carbons: The carbon attached to the methoxy group (C1) will be significantly shielded, appearing downfield. The carbon bearing the triflate group (C4) will also be downfield but influenced by the electronegative oxygen. The C2/C6 and C3/C5 carbons will have distinct shifts based on their proximity to the electron-donating and electron-withdrawing groups.

-

Methoxy Carbon (-OCH₃): This aliphatic carbon will appear significantly upfield, typically around 55-56 ppm.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms. It is expected to be in the range of 115-125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃)

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1 (-OC H₃) | ~160 | Attached to electron-donating -OCH₃ group. |

| C4 (-OTf) | ~148 | Attached to electronegative -OTf group. |

| C3 / C5 | ~123 | Ortho to the -OTf group, deshielded. |

| C2 / C6 | ~115 | Ortho to the -OCH₃ group, shielded. |

| -OC H₃ | ~56 | Typical shift for an aryl methoxy carbon. |

| -C F₃ | ~118 (quartet) | Characteristic shift and multiplicity for a -CF₃ group. |

Note: Predictions are based on known substituent effects and data from analogous compounds.[3][4]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is instrumental for identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3050-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the benzene ring. |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (-OCH₃) | Confirms the presence of the methoxy group. |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1420-1380 | S=O Stretch (asymmetric) | Sulfonate (-SO₂-) | Strong absorption, key indicator of the triflate group. |

| ~1250-1200 | C-F Stretch | Trifluoromethyl (-CF₃) | Very strong and characteristic absorption. |

| ~1210 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether | Confirms the methoxy linkage to the ring. |

| ~1140 | S=O Stretch (symmetric) | Sulfonate (-SO₂-) | Strong absorption, complements the asymmetric stretch. |

The combination of strong absorptions for S=O and C-F bonds provides a definitive fingerprint for the trifluoromethanesulfonate group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern. For 4-Methoxyphenyl triflate (MW = 256.20), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 256.00

-

Common Adducts (ESI):

-

[M+H]⁺: m/z = 257.01

-

[M+Na]⁺: m/z = 278.99

-

Plausible Fragmentation Pathways: The molecule is expected to fragment at its weakest bonds under ionization. Key fragmentation patterns would include:

-

Loss of Trifluoromethyl Radical: Cleavage of the S-CF₃ bond would result in a fragment at m/z = 187.

-

Loss of SO₂: A common fragmentation for sulfonate esters can lead to the loss of sulfur dioxide (64 Da).

-

Cleavage of the Aryl-Oxygen Bond: Scission of the C-O bond of the ester would lead to ions corresponding to the methoxyphenyl cation (m/z = 107) and the triflate anion or its fragments.

-

Loss of Methyl Radical: Fragmentation of the methoxy group can result in the loss of a methyl radical (∙CH₃, 15 Da) from the molecular ion or subsequent fragments.

Experimental Protocols: A Self-Validating Workflow

To ensure the acquisition of reliable and reproducible data, standardized protocols must be followed.

Caption: A standardized workflow for the complete spectroscopic characterization of this compound.

Step-by-Step Methodologies:

-

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Methoxyphenyl triflate.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Rationale: CDCl₃ is a standard solvent that dissolves the compound well. TMS provides a 0 ppm reference for accurate chemical shift determination.

-

-

IR Sample Preparation (Thin Film):

-

Place one drop of the neat liquid sample onto a salt (NaCl or KBr) plate.

-

Gently place a second salt plate on top to create a thin, uniform film.

-

Rationale: This solvent-free method is rapid and avoids interference from solvent absorption bands, providing a clear spectrum of the pure compound.

-

-

MS Sample Preparation (ESI):

-

Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.

-

Create a dilute solution (~1-10 µg/mL) for infusion by diluting the stock solution with the same solvent.

-

Rationale: High dilution is necessary for electrospray ionization (ESI) to prevent source saturation and promote efficient ionization, leading to clean mass spectra.

-

Conclusion: An Integrated Spectroscopic Portrait